N-(2-Thiophen-3-ylpropyl)but-2-ynamide
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Overview
Description
N-(2-Thiophen-3-ylpropyl)but-2-ynamide: is a compound that features a thiophene ring and an ynamide functional group. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. The presence of the ynamide group, characterized by a triple bond between carbon and nitrogen, adds to the compound’s reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophen-3-ylpropyl)but-2-ynamide typically involves the coupling of a thiophene derivative with an ynamide precursor. One common method is the condensation reaction between a thiophene-containing aldehyde and an ynamide under basic conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Thiophen-3-ylpropyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond in the ynamide group to a double or single bond, leading to the formation of amides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amides and amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(2-Thiophen-3-ylpropyl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-(2-Thiophen-3-ylpropyl)but-2-ynamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or pain pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
- N-(2-Thiophen-2-ylpropyl)but-2-ynamide
- N-(2-Thiophen-4-ylpropyl)but-2-ynamide
- N-(2-Furylpropyl)but-2-ynamide
Comparison:
- Uniqueness: N-(2-Thiophen-3-ylpropyl)but-2-ynamide is unique due to the position of the thiophene ring, which influences its electronic properties and reactivity. The 3-position substitution on the thiophene ring can lead to different steric and electronic effects compared to 2- or 4-position substitutions.
- Reactivity: The presence of the ynamide group in this compound makes it highly reactive and versatile in various chemical transformations, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(2-thiophen-3-ylpropyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-3-4-11(13)12-7-9(2)10-5-6-14-8-10/h5-6,8-9H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAWBONDBOEJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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